REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:12])([CH3:13])[CH:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[CH3:16][CH2:17][OH:18].[K+:15].[OH-:14]>>[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:12])([CH3:13])[CH:6]1[C:7](=[O:8])[OH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1C(C(C)=O)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(=O)C1C(C(=O)O)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |